L-Lactic acid

概述

描述

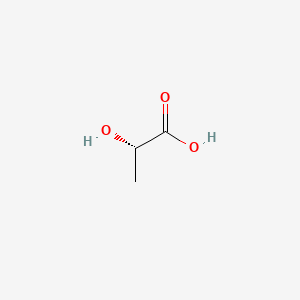

L-乳酸,也称为(S)-2-羟基丙酸,是一种天然存在的有机酸。它是一种手性分子,这意味着它具有两种对映异构体:L-乳酸和D-乳酸。L-乳酸是自然界中最常见的对映异构体,并在剧烈运动期间在肌肉中产生。 它也存在于各种发酵食品中,例如酸奶、酸菜和酸面包 。 L-乳酸因其抗菌和防腐性能而被广泛应用于食品、制药和化妆品行业 .

准备方法

合成路线和反应条件: L-乳酸可以通过化学合成或微生物发酵合成。化学合成涉及水解乳腈,乳腈是由乙醛和氰化氢制成的。 乳腈的水解会产生乳酸的消旋混合物,可以将其分离成其对映异构体 .

工业生产方法: L-乳酸的工业生产主要通过微生物发酵实现。玉米淀粉、甘蔗和其他富含碳水化合物的可再生资源被用作底物。 乳酸杆菌属等特定菌株被用来在受控条件下发酵这些底物以生产L-乳酸 。 然后对发酵液进行纯化处理,包括沉淀、溶剂萃取和膜分离,以获得纯L-乳酸 .

化学反应分析

反应类型: L-乳酸会发生各种化学反应,包括:

氧化: L-乳酸可以使用高锰酸钾等氧化剂氧化成丙酮酸。

还原: 它可以用硼氢化钠等还原剂还原成丙二醇。

酯化: L-乳酸与醇类反应生成酯类,例如乳酸乙酯,在酸催化剂的存在下。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 水溶液或醇溶液中的硼氢化钠。

酯化: 醇类(例如乙醇)和酸催化剂(例如硫酸)。

聚合: 锡(II)辛酸盐等催化剂和升高的温度.

主要产品:

氧化: 丙酮酸。

还原: 丙二醇。

酯化: 乳酸乙酯。

聚合: 聚乳酸.

科学研究应用

Biomedical Applications

Poly-L-lactic Acid (PLLA)

L-Lactic acid is primarily used to synthesize Poly-L-lactic acid (PLLA), which is a biodegradable polymer widely utilized in biomedical applications. PLLA's properties make it suitable for:

- Injectable Fillers : PLLA is FDA-approved for restoring facial volume lost due to HIV-related lipoatrophy and age-related facial wrinkles. It stimulates collagen production, leading to long-lasting aesthetic improvements .

- Surgical Implants : PLLA is used in absorbable sutures and orthopedic fixation devices due to its biocompatibility and mechanical strength. Its gradual degradation allows for tissue regeneration while providing structural support .

- Drug Delivery Systems : PLLA nanoparticles are explored as carriers for targeted drug delivery in cancer therapy. Their biocompatibility and ability to encapsulate hydrophobic drugs enhance therapeutic efficacy .

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations for its properties as an electrolyte and pH regulator. Its applications include:

- Topical Preparations : It is incorporated into creams and ointments for its keratolytic effects, which help in exfoliating the skin and improving product penetration .

- Sustained Release Formulations : PLLA-based systems are designed for controlled drug release, allowing for prolonged therapeutic effects with reduced side effects .

Cosmetic Applications

This compound is a popular ingredient in cosmetic products due to its skin benefits:

- Exfoliation : It acts as an alpha-hydroxy acid (AHA), promoting skin cell turnover and improving skin texture .

- Hydration : this compound retains moisture, making it effective in moisturizers and anti-aging products .

Food Industry Applications

In the food sector, this compound serves multiple functions:

- Preservative : It acts as a natural preservative due to its antimicrobial properties, extending the shelf life of food products .

- Flavoring Agent : this compound contributes to the tangy flavor profile of fermented foods like yogurt and pickles .

Industrial Applications

This compound's versatility extends to industrial uses:

- Biodegradable Plastics : It is a precursor for polylactide (PLA), a biodegradable plastic used in packaging materials and disposable items .

- Textile Industry : Lactic acid is employed as a mordant in dyeing processes, enhancing color retention on fabrics .

Case Studies

| Study | Focus | Findings | Level of Evidence |

|---|---|---|---|

| Li et al. | Use of PLLA in HIV-related facial lipoatrophy | Increased skin thickness post-injection over 12 months | 1a |

| Rancan et al. | PLA nanoparticles for dermatotherapy | Effective drug delivery with high biocompatibility | 1a |

| Kumari et al. | Nanotechnology in skin cancer therapy | Enhanced drug efficacy with reduced side effects | 2a |

作用机制

L-乳酸通过多种机制发挥作用:

代谢途径: 在人体内,L-乳酸在无氧糖酵解过程中产生,并通过科里循环在肝脏中转化回葡萄糖。

抗菌作用: L-乳酸降低其环境的pH值,产生酸性条件,抑制病原微生物的生长.

胶原蛋白合成: 在化妆品应用中,L-乳酸通过促进皮肤的轻微炎症反应来刺激胶原蛋白的生成.

相似化合物的比较

L-乳酸可以与其他类似化合物进行比较,例如D-乳酸、乙醇酸和乙酸:

D-乳酸: 乳酸的D-对映异构体,在自然界中不常见,具有不同的代谢途径。

乙醇酸: 另一种α-羟基酸,具有类似的特性,但分子尺寸更小,使其在化妆品应用中更具渗透性。

L-乳酸的独特性:

手性: 手性中心的出现使L-乳酸在生物活性及其应用方面独一无二。

类似化合物:

- D-乳酸

- 乙醇酸

- 乙酸

生物活性

L-lactic acid, a key metabolite in various biochemical pathways, has garnered significant attention for its diverse biological activities. This article delves into the biological roles of this compound, focusing on its metabolic functions, antimicrobial properties, effects on gut microbiota, and potential therapeutic applications.

Overview of this compound

This compound is an organic compound produced during the anaerobic metabolism of glucose and other carbohydrates. It is primarily synthesized by lactic acid bacteria (LAB) through fermentation processes. The compound exists in two isomeric forms: this compound and D-lactic acid, with the former being biologically active in human physiology.

Metabolic Role

Recent research has highlighted the importance of this compound not only as a metabolic byproduct but also as a vital energy source for certain tissues, particularly in the brain. A study from the University of Tokyo demonstrated that this compound serves as an energy substrate for neurons, challenging the traditional view that it is merely a waste product of glucose metabolism . This finding underscores the compound's significance in cellular energy dynamics.

Antimicrobial Properties

This compound exhibits potent antimicrobial activity, making it valuable in food preservation and safety. LAB produce this compound as part of their metabolic processes, which can inhibit pathogenic microorganisms. For instance:

- Antibacterial Action : this compound disrupts cell membrane integrity in pathogens such as Listeria monocytogenes and Salmonella typhimurium, leading to cell lysis and death .

- Mechanisms of Action : The antimicrobial effect is attributed to several mechanisms, including:

Regulation of Gut Microbiota

This compound plays a crucial role in maintaining gut health by modulating the gut microbiota composition. It promotes the growth of beneficial bacteria while inhibiting harmful pathogens. Studies indicate that dietary supplementation with this compound can enhance the diversity and abundance of beneficial gut microbiota, which is essential for overall health .

Therapeutic Applications

This compound has potential therapeutic applications in various fields:

- Wound Healing : Its antimicrobial properties make it a candidate for wound dressings, reducing infection risk and promoting healing.

- Cosmetic Use : Poly-L-lactic acid (PLLA), a derivative used in aesthetic treatments, stimulates collagen production and improves skin texture .

- Metabolic Disorders : Research suggests that this compound may have implications in managing conditions like diabetes by improving insulin sensitivity and glucose metabolism .

Table 1: Summary of Key Studies on this compound

Case Study: Antimicrobial Efficacy

A study involving Lacticaseibacillus paracasei ZFM54 demonstrated broad-spectrum inhibition against foodborne pathogens through lactic acid production. The strain showed significant effectiveness against multiple pathogens by altering membrane permeability and inducing cell death .

属性

IUPAC Name |

(2S)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26811-96-1 | |

| Record name | Poly(L-lactic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26811-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6034689 | |

| Record name | (S)-Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | L-(+)-Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21079 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79-33-4 | |

| Record name | L-Lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14475 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S9FFU82N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.8 °C | |

| Record name | L-Lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of L-lactic acid?

A1: this compound finds extensive use in the chemical, pharmaceutical, and food industries []. Notably, it serves as a crucial precursor for producing polylactic acid (PLA) [], a biodegradable biomaterial widely used in biodegradable plastics [].

Q2: What are some cost-effective methods for producing this compound?

A2: Researchers are exploring various avenues to produce this compound cost-effectively, particularly focusing on:

- Utilizing non-food biomass: This approach aims to reduce reliance on traditional food sources for lactic acid production. Examples include using distillers' grains (DG) [] and cassava roots [].

- Open fermentation: This method, employed with specific bacterial strains like Pediococcus acidilactici TY112 [], eliminates the need for sterile environments, significantly reducing production costs.

- Simultaneous Saccharification and Fermentation (SSF): This technique, as demonstrated with Lactobacillus casei CICC 6056 [] and Pediococcus acidilactici TY112 [], combines the breakdown of complex sugars and fermentation in a single step, enhancing efficiency.

Q3: Can industrial waste streams be utilized for this compound production?

A3: Yes, research indicates that tofu liquid waste (TLW), a by-product of tofu production, can be effectively incorporated into the fermentation medium alongside fresh cassava roots, offering a sustainable use for this waste stream [].

Q4: How can the yield of this compound be improved during fermentation?

A4: Several strategies have been explored to enhance this compound yield:

- Strain optimization: Mutagenesis techniques using agents like diethyl sulfate (DES) and N-methyl-N'-nitro-soguanidine (NTG) have led to the development of this compound hyper-producer strains like Lactobacillus casei G-04 [].

- Immobilization techniques: Immobilizing bacterial cells, such as Lactobacillus rhamnosus ATCC 10863.6, using sodium alginate can enhance stability and enable repeated fermentation cycles, leading to increased overall yield [].

- Kinetic optimization: Understanding the kinetic parameters of the fermentation process, such as substrate and product inhibition, can aid in optimizing process conditions for higher this compound production, as demonstrated with Lactobacillus casei G-02 [].

- Metabolic engineering: Manipulating the metabolic pathways of microorganisms to favor this compound production is a promising approach. For instance, enhancing citrate metabolism in Lactobacillus casei G-02 increased the carbon flux through the Embden-Meyerhof-Parnas (EMP) pathway, resulting in higher this compound concentrations [].

Q5: Can agricultural waste be utilized for this compound production?

A5: Yes, research indicates the potential of using agricultural residues like corn cobs as carriers for immobilizing Rhizopus oryzae R-1, showcasing a sustainable approach to this compound production [].

Q6: What are the limitations of poly (this compound) (PLLA) in biomedical applications?

A6: Despite its biodegradability, PLLA exhibits slow degradation rates, limiting the interaction of embedded materials like hydroxyapatite (HA) with bodily fluids, which is crucial for bone tissue engineering applications []. Additionally, PLLA is often characterized as hard and brittle, hindering its use in areas like orthopedic and dental surgery [].

Q7: How can the properties of PLLA be modified for enhanced biocompatibility and functionality?

A7: Several modification strategies have been explored:

- Blending with other polymers: Incorporating poly(D,this compound) (PDLLA) [] or polycaprolactone (PCL) [] into PLLA can improve its toughness and degradation time.

- Adding surfactants: Introducing surfactants, such as copolymers of ethylene oxide and propylene oxide, during the blending process can enhance the miscibility of PLLA with other polymers, leading to desirable mechanical properties [].

- Nanocomposite formation: Combining PLLA with nanomaterials like hydroxyapatite (nHA) [] or surface-modified silica nanoparticles (g-SiO2) [] can impart bioactivity, enhancing bone regeneration and apatite formation.

- Surface modifications: Grafting PLLA with molecules like glycerophosphorylcholine (GPC) [] can improve its biocompatibility, hemocompatibility, and resistance to acid-induced degradation.

- Block copolymer synthesis: Creating block copolymers of PLLA with ligand-tethered polyethylene glycol (PEG) can promote chondrocyte attachment and growth, making it suitable for cartilage tissue engineering applications [].

Q8: Can PLLA be used to create self-assembling biomaterials?

A8: Research demonstrates the potential of synthesizing cholesteryl-(this compound)n (CLAn) oligomers, which self-assemble into lamellar structures due to the presence of the cholesterol moiety []. These oligomers can also be blended with PLLA to improve its cell interaction properties, opening avenues for creating advanced biomaterials.

Q9: How can solid-state polymerization enhance the properties of PLLA?

A9: Solid-state polymerization, conducted under controlled temperature and pressure conditions, can significantly increase the molecular weight of PLLA, resulting in improved thermal properties and crystallinity [].

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C3H6O3, and its molecular weight is 90.08 g/mol.

Q11: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A11: Various spectroscopic methods are used for structural elucidation and characterization, including:* Fourier transform infrared spectroscopy (FTIR) [, , , ]: This technique provides information about functional groups and chemical bonds present in the molecule.* Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR) [, ]: NMR helps determine the structure and arrangement of atoms within a molecule.* X-ray diffraction (XRD) [, ]: XRD is used to analyze the crystalline structure and identify different phases present in a material.

Q12: Can computational chemistry be applied to study this compound and its derivatives?

A12: Yes, computational techniques like Density Functional Theory (DFT) calculations have been employed to optimize the structure of polylactic acid (PLA) and polyglycolic acid (PGA) oligomers, providing insights into their conformational properties []. Molecular dynamics (MD) simulations can be used to study the diffusion behavior of lactic acid and glycolic acid in water [].

Q13: Are there any reported adverse effects associated with injectable poly-L-lactic acid?

A13: While generally considered safe, some cases report persistent granulomatous inflammatory responses at injection sites following poly-L-lactic acid treatment for HIV facial lipoatrophy []. This highlights the importance of meticulous injection techniques and further research on the long-term biocompatibility of PLLA.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。